molecular formula C26H38N2O9 B1679304 Remogliflozin etabonate CAS No. 442201-24-3

Remogliflozin etabonate

Cat. No. B1679304
CAS RN: 442201-24-3
M. Wt: 522.6 g/mol
InChI Key: UAOCLDQAQNNEAX-ABMICEGHSA-N
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Description

Remogliflozin etabonate is a drug of the gliflozin class used for the treatment of non-alcoholic steatohepatitis (NASH) and type 2 diabetes . It was discovered by the Japanese company Kissei Pharmaceutical and is currently being developed by BHV Pharma and Glenmark Pharmaceuticals . Remogliflozin etabonate is a pro-drug of remogliflozin, which inhibits the sodium-glucose transport proteins (SGLT), responsible for glucose reabsorption in the kidney .


Synthesis Analysis

Remogliflozin etabonate can be studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .


Molecular Structure Analysis

The molecular structure of Remogliflozin etabonate can be studied using techniques such as UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) .


Chemical Reactions Analysis

Remogliflozin gets metabolized to two active metabolites, namely: GSK279782 and GSK333081 .


Physical And Chemical Properties Analysis

Remogliflozin etabonate is a benzylpyrazole glucoside . Various analytical methods have been formulated for its detection, quantification, and routine quality control activities .

Scientific Research Applications

Type 1 Diabetes Management

Remogliflozin etabonate (RE) has been studied for its potential to improve serum glucose profiles in patients with Type 1 Diabetes. As a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), RE can increase urine glucose excretion and reduce plasma glucose concentration after oral glucose intake . This suggests that RE could be an effective oral adjunct to insulin for the treatment of Type 1 Diabetes.

Type 2 Diabetes Mellitus Treatment

In patients with Type 2 Diabetes Mellitus (T2DM), RE has shown efficacy as a novel agent in combination with metformin, especially when metformin alone does not provide adequate glycemic control. It acts as a potent and selective SGLT2 inhibitor, leading to improved glycemic control as evidenced by significant reductions in HbA1c levels .

Pharmacokinetics and Pharmacodynamics Research

RE has been the subject of research to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. Studies have indicated that RE can be safely administered with insulin in Type 1 Diabetes and reduces plasma glucose concentrations compared with placebo . This research is crucial for understanding the drug’s behavior in the human body and optimizing its dosage for therapeutic use.

Renal Glucose Reabsorption Studies

The mechanism of action of RE involves inhibiting renal glucose reabsorption, which is a novel approach for lowering glucose concentrations in diabetes management. This mechanism functions independently of insulin, making RE a significant subject of study for its unique action in the kidneys .

Metabolic Disorder Therapeutics

RE’s ability to lower glucose concentrations in T2DM by inhibiting renal glucose reabsorption positions it as a promising therapeutic agent for broader metabolic disorders. Its effectiveness in improving glucose profiles opens avenues for its application in managing other conditions associated with metabolic syndrome .

Clinical Trial Design and Methodology

RE has been used in clinical trials studying its efficacy and safety, providing a model for trial design and methodology in testing new diabetes medications. The structured approach to evaluating its impact on various glycemic parameters serves as a reference for future drug development studies .

Drug Development and Innovation

The invention of RE adds to the gliflozin-family of drugs in the fight against Diabetes Mellitus (DM). Its least side effects and effective mechanisms to treat hyperglycemia make it a focal point for innovation in drug development within the pharmaceutical industry .

Urinary Glucose Excretion Enhancement

Studies have shown that RE enhances urinary glucose excretion in both rodents and humans. This application is particularly relevant for improving plasma glucose levels in diabetic patients, offering a different therapeutic pathway from traditional diabetes treatments .

Safety And Hazards

Remogliflozin etabonate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Remogliflozin etabonate has been approved by the health regulatory authority in India for adequate glycemic control, together with diet and exercise, in adults aged 18 years or older with Type 2 Diabetes Mellitus . It has been studied thoroughly for its pharmacokinetic and pharmacodynamic profile .

properties

IUPAC Name

ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOCLDQAQNNEAX-ABMICEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963191
Record name 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remogliflozin etabonate

CAS RN

442201-24-3
Record name Remogliflozin etabonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442201-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remogliflozin etabonate [INN]
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Record name Remogliflozin etabonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN ETABONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Remogliflozin Etabonate?

A: Remogliflozin Etabonate is a prodrug that is rapidly hydrolyzed to its active form, Remogliflozin. Remogliflozin functions as a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2). [, , , , ] This inhibition prevents glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. [, , , , , ]

Q2: How does the pharmacokinetic profile of Remogliflozin Etabonate differ from other SGLT2 inhibitors?

A: Remogliflozin Etabonate exhibits a relatively short half-life compared to other SGLT2 inhibitors. [, ] This characteristic necessitates twice-daily dosing for optimal efficacy. [, ] Additionally, unlike some other SGLT2 inhibitors, it does not significantly accumulate in patients with mild or moderate renal impairment, suggesting that dosage adjustments may not be required in these populations. []

Q3: What is the significance of the active metabolite, GSK279782, in the pharmacological activity of Remogliflozin Etabonate?

A: GSK279782, an active metabolite of Remogliflozin, also contributes to the drug's pharmacological activity. [, ] While not as potent as Remogliflozin, GSK279782 exhibits SGLT2 inhibitory activity and plays a role in overall glucose control. [, ]

Q4: How does Remogliflozin Etabonate compare to other antidiabetic therapies in terms of its effect on blood pressure?

A: In clinical studies, Remogliflozin Etabonate demonstrated a trend towards a decrease in blood pressure. [, ] While the exact mechanism is not fully understood, this effect could be attributed to increased urinary sodium excretion, reduced blood volume, or improved endothelial function. [, ]

Q5: Which cytochrome P450 (CYP) enzyme is primarily involved in the metabolism of Remogliflozin?

A: While in vitro studies have shown that CYP3A4 can metabolize Remogliflozin to its active metabolite GSK279782, clinical data suggest that CYP3A4 contributes to less than 50% of Remogliflozin metabolism. [, ] This indicates the involvement of multiple biotransformation pathways, including other CYP enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases, in the drug's clearance. [, ]

Q6: Are there any specific drug-drug interactions associated with Remogliflozin Etabonate?

A: Based on in vitro and clinical data, Remogliflozin Etabonate exhibits a low drug interaction potential. [] Its multiple biotransformation pathways and lack of significant inhibition of major drug transporters and CYP enzymes contribute to its low risk for clinically significant drug-drug interactions. []

Q7: What are the major metabolites of Remogliflozin Etabonate identified in human plasma and urine?

A: Following oral administration, Remogliflozin Etabonate is extensively metabolized, primarily via glucuronidation. [, ] Three glucuronide metabolites constitute the majority of circulating radioactivity in plasma and are the major components found in urine. [, ] GSK1997711, a specific glucuronide metabolite, represents a significant portion of the administered dose recovered in urine. [, ]

Q8: What analytical techniques are commonly employed for the quantification and characterization of Remogliflozin Etabonate and its metabolites?

A: Various analytical methods have been developed and validated for the quantification of Remogliflozin Etabonate, including UV spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , ] These techniques are crucial for quality control during manufacturing, pharmacokinetic studies, and bioequivalence testing. [, , , , , , ]

Q9: What is the current understanding of Remogliflozin Etabonate's safety profile?

A: Clinical trials and post-marketing surveillance indicate that Remogliflozin Etabonate is generally well-tolerated. [, ] The most common adverse events reported include genital mycotic infections, urinary tract infections, and dizziness. [, ]

Q10: What are the potential advantages of fixed-dose combination therapies incorporating Remogliflozin Etabonate?

A: Fixed-dose combinations (FDCs) containing Remogliflozin Etabonate with other antidiabetic agents like Vildagliptin or Teneligliptin have been developed to enhance glycemic control and potentially improve patient adherence to therapy. [, , , ] By combining medications with complementary mechanisms of action, these FDCs aim to target multiple aspects of hyperglycemia while reducing pill burden and simplifying treatment regimens. [, , , ]

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